1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
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Overview
Description
1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is a bicyclic compound with a unique structure that includes an oxabicyclo ring system.
Preparation Methods
The synthesis of 1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone can be achieved through several routes. One efficient method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods often involve bulk custom synthesis, sourcing, and procurement .
Chemical Reactions Analysis
1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include derivatives such as {1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol .
Scientific Research Applications
This compound has been incorporated into the structure of several drugs and agrochemicals. It has been validated biologically as a bioisostere of ort
Properties
IUPAC Name |
1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)8-3-7(2,4-8)10-5-8/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKQRYJQPLEVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(OC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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